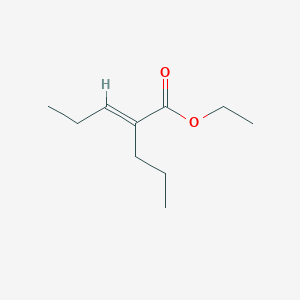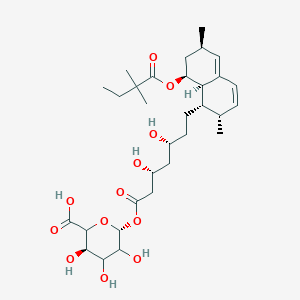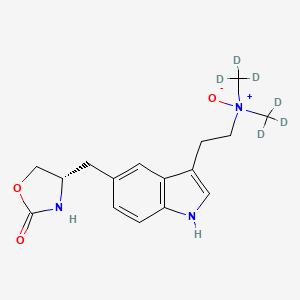
Zolmitriptan-d6 N-Oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zolmitriptan-d6 N-Oxide is a deuterated analog of Zolmitriptan, a selective serotonin receptor agonist used primarily in the treatment of migraines. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of the parent compound, Zolmitriptan.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Zolmitriptan-d6 N-Oxide typically involves the deuteration of Zolmitriptan followed by oxidation. The deuteration process can be achieved using deuterated reagents such as deuterated chloroform or deuterated methanol. The oxidation step is often carried out using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to ensure the formation of the N-oxide derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets the required standards for research and pharmaceutical applications.
Types of Reactions:
Oxidation: Zolmitriptan-d6 can undergo oxidation to form this compound.
Reduction: The N-oxide group can be reduced back to the parent amine under specific conditions.
Substitution: The compound can participate in substitution reactions where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: this compound.
Reduction: Zolmitriptan-d6.
Substitution: Derivatives of Zolmitriptan-d6 with different functional groups.
科学的研究の応用
Zolmitriptan-d6 N-Oxide is used extensively in scientific research to study the pharmacokinetics and metabolic pathways of Zolmitriptan. Its applications include:
Chemistry: Understanding the stability and reactivity of deuterated compounds.
Biology: Investigating the metabolic fate of Zolmitriptan in biological systems.
Medicine: Developing improved formulations and delivery methods for migraine treatment.
Industry: Quality control and validation of analytical methods for Zolmitriptan and its derivatives.
作用機序
Zolmitriptan-d6 N-Oxide exerts its effects by binding to serotonin receptors, specifically the 5-hydroxytryptamine 1B and 1D subtypes. This binding leads to vasoconstriction of intracranial blood vessels and inhibition of pro-inflammatory neuropeptide release from trigeminal nerve endings, thereby alleviating migraine symptoms .
類似化合物との比較
Sumatriptan: Another triptan used for migraine treatment, but with different pharmacokinetic properties.
Rizatriptan: Similar mechanism of action but differs in its onset of action and duration.
Naratriptan: Known for its longer half-life compared to other triptans.
Uniqueness of Zolmitriptan-d6 N-Oxide: The deuterated form, this compound, provides unique advantages in research due to its altered metabolic stability and reduced rate of metabolic degradation. This makes it a valuable tool for studying the pharmacokinetics and dynamics of Zolmitriptan .
特性
IUPAC Name |
2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]-N,N-bis(trideuteriomethyl)ethanamine oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYCQRZFJIZOKU-MYLWHKILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)(C([2H])([2H])[2H])[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
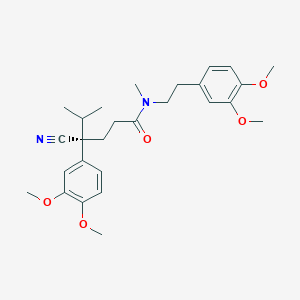
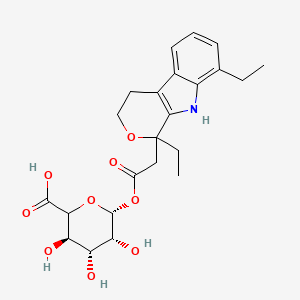
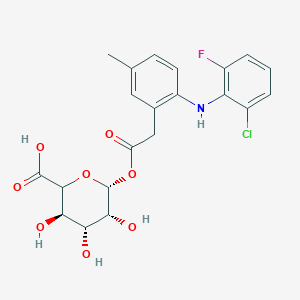
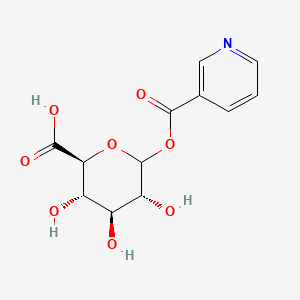
![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)
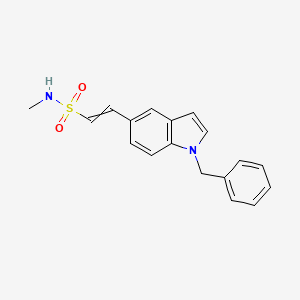
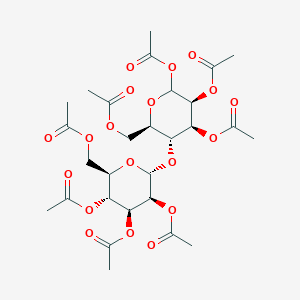

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1140727.png)
![(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1140729.png)
